molecular formula C21H16N2O5S B214915 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate

Cat. No. B214915
M. Wt: 408.4 g/mol
InChI Key: CIMVXINUFLXUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate, also known as DBIBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate involves the inhibition of various enzymes and proteins involved in cellular processes such as angiogenesis, apoptosis, and signal transduction. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has been shown to inhibit the activity of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF), which are involved in angiogenesis. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has also been shown to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins such as Bcl-2 and activating pro-apoptotic proteins such as caspases.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes such as angiogenesis, apoptosis, and signal transduction. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has also been shown to induce apoptosis in cancer cells and have neuroprotective effects. However, the exact biochemical and physiological effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate in lab experiments include its potential applications in cancer research, neurodegenerative diseases, and infectious diseases. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has shown promising results in various research studies and can potentially be used in the development of new drugs. However, the limitations of using 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate in lab experiments include its complex synthesis method and the need for expertise in organic chemistry.

Future Directions

There are various future directions for the research on 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate. One potential direction is the development of new drugs based on the structure of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate. Another direction is the study of the exact biochemical and physiological effects of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate. Further research is also needed to determine the potential applications of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate in the treatment of neurodegenerative diseases and infectious diseases. Overall, 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has shown promising results in various research studies and has the potential to be used in the development of new drugs.

Synthesis Methods

The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate involves the reaction of 4-amino phenol with 2-methoxybenzoic acid in the presence of phosphorus oxychloride and thionyl chloride. The resulting product is then reacted with 3-chloro-2-hydroxypropylamine to obtain 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate. The synthesis of 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate is a multistep process and requires expertise in organic chemistry.

Scientific Research Applications

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including cancer research, neurodegenerative diseases, and infectious diseases. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has also shown promising results in the treatment of infectious diseases such as tuberculosis.

properties

Product Name

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate

Molecular Formula

C21H16N2O5S

Molecular Weight

408.4 g/mol

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-methoxybenzoate

InChI

InChI=1S/C21H16N2O5S/c1-27-18-8-4-2-6-16(18)21(24)28-15-12-10-14(11-13-15)22-20-17-7-3-5-9-19(17)29(25,26)23-20/h2-13H,1H3,(H,22,23)

InChI Key

CIMVXINUFLXUTC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.